Enantiomeric Identity: (S)-Configuration vs. (R)-Enantiomer in β-Aminonitrile Biocatalysis
The (S)-configured β-aminonitrile possesses distinct enantiomeric identity from the (R)-enantiomer (CAS 1213337-73-5). While both enantiomers share identical computed XLogP3 (1.3) and TPSA (49.8 Ų) [1][2], nitrile hydratase enzymes from Rhodococcus rhodochrous ATCC BAA-870 exhibit enantioselective hydrolysis of related β-aminonitriles, with S-selectivity observed for 3-amino-3-p-tolylpropanenitrile (ee >99%) [3]. The chiral N-acetyl-α-amino acid resolution method specifically achieves optical resolution of racemic β-amino alkylnitriles, yielding single enantiomers with high optical purity [4].
| Evidence Dimension | Enantiomeric configuration and optical purity |
|---|---|
| Target Compound Data | (3S)-enantiomer, CAS 1213178-90-5, optical purity based on chiral synthesis |
| Comparator Or Baseline | (3R)-enantiomer (CAS 1213337-73-5) and racemic mixture (CAS 1270460-52-0) |
| Quantified Difference | Enantioselectivity documented for nitrile hydratase on structurally related β-aminonitriles; ee >99% achievable for S-enantiomer via chiral resolution [3][4] |
| Conditions | Rhodococcus rhodochrous ATCC BAA-870 nitrile hydratase assay; chiral N-acetyl-α-amino acid resolution method |
Why This Matters
Stereochemistry determines biological recognition; selecting the correct enantiomer is essential for reproducible enzyme inhibition studies and chiral building block applications.
- [1] PubChem, CID 129943355, 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile, XLogP3 = 1.3, NCBI. View Source
- [2] PubChem, CID 131021694, (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile, XLogP3 = 1.3, NCBI. View Source
- [3] Chhiba, V.P. et al., Enantiomeric biocatalytic hydrolysis of β-aminonitriles to β-aminoamides using Rhodococcus rhodochrous ATCC BAA-870, 2012. View Source
- [4] Resolution of 3-amino alkylnitriles, Patent US2004283151, 2004. View Source
